An In-depth Technical Guide to Dmdna31: A Potent Rifamycin-Class Antibiotic Payload
An In-depth Technical Guide to Dmdna31: A Potent Rifamycin-Class Antibiotic Payload
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dmdna31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a novel, potent rifamycin-class antibiotic. It serves as a cytotoxic payload in the development of antibody-antibiotic conjugates (AACs), a promising therapeutic strategy for combating challenging bacterial infections, particularly those caused by Staphylococcus aureus. This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Dmdna31. It also details its application in the context of the investigational AAC, DSTA4637S, and summarizes key experimental data and methodologies.
Chemical Structure and Properties
Dmdna31 is a rifalazil analog, belonging to the ansamycin family of antibiotics.[1] Its core structure is characterized by a macrocyclic ring bridged by an aliphatic chain. The full chemical name, 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, indicates key functional groups that contribute to its antibiotic activity and physicochemical properties.[1][2][3][4]
While a definitive 2D structure diagram is not widely available in public literature, its classification as a rifamycin analog suggests a structural similarity to other members of this class, such as rifampicin.
Physicochemical Properties of Dmdna31
| Property | Value | Reference |
| Full Chemical Name | 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin | [1][2][4][5] |
| Class | Rifamycin antibiotic, Rifalazil analog (rifalog) | [1] |
| Molecular Formula | Not explicitly stated in search results. | |
| Molecular Weight | Not explicitly stated in search results. | |
| Solubility | Not explicitly stated in search results. | |
| pKa | Not explicitly stated in search results. |
Mechanism of Action
The primary antibacterial mechanism of Dmdna31 is the inhibition of bacterial DNA-dependent RNA polymerase.[1][5] This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis. By binding to a pocket within the β subunit of the RNA polymerase, Dmdna31 physically obstructs the elongation of the RNA transcript.[1] This "steric-occlusion" mechanism prevents the formation of phosphodiester bonds between nucleotides, thereby halting protein synthesis and leading to bacterial cell death.[1]
Application in Antibody-Antibiotic Conjugates (AACs)
Dmdna31 has been effectively utilized as a payload in the development of AACs, such as DSTA4637S (also referred to as TAC).[2][3][4][5][6] AACs are designed to deliver potent antibiotics directly to the site of infection, minimizing systemic exposure and off-target effects.[1]
In the case of DSTA4637S, Dmdna31 is conjugated to a human IgG1 monoclonal antibody that specifically targets the β-N-acetylglucosamine (β-GlcNAc) residues of wall teichoic acid (WTA) on the surface of S. aureus.[5] The linkage is achieved through a protease-cleavable valine-citrulline (VC) linker.[2][3][5]
Signaling Pathway and Activation of Dmdna31 in AACs
The following diagram illustrates the mechanism of action of a Dmdna31-based AAC:
Experimental Data
Pharmacokinetic Properties
Pharmacokinetic studies of DSTA4637S have been conducted in both mice and humans. A Phase 1 clinical trial in healthy volunteers demonstrated that DSTA4637S was generally safe and well-tolerated.[4][5] Key pharmacokinetic parameters are summarized below.
Pharmacokinetics of DSTA4637S Analytes in Healthy Volunteers (Single IV Dose) [5]
| Analyte | Dose Range (mg/kg) | Mean Cmax (approx.) | Mean Half-life (days) | Key Observation |
| DSTA4637S Conjugate | 5 - 150 | Dose-proportional | Not explicitly stated | |
| DSTA4637S Total Antibody | 5 - 150 | Dose-proportional | Not explicitly stated | |
| Unconjugated dmDNA31 | 5 - 150 | ~3.86 ng/mL at 150 mg/kg | 3.9 - 4.3 | Systemic exposure was approximately 10,000-fold lower than the conjugate.[5] |
Pharmacokinetics of TAC (DSTA4637A) in Mice [2]
| Analyte | Dose Range (mg/kg) | Clearance (mL/day/kg) | Terminal Half-life (days) |
| TAC Total Antibody | 5 - 50 | ~4 times slower than ac-dmDNA31 | ~3 times longer than ac-dmDNA31 |
| Antibody-conjugated dmDNA31 (ac-dmDNA31) | 5 - 50 | 18.9 - 21.8 | 3.82 - 3.89 |
| Unconjugated dmDNA31 | 5 - 50 | Highest mean Cmax of 1.41 nM at 50 mg/kg | Not reported |
Efficacy Data
In a mouse model of systemic S. aureus infection, a single intravenous dose of TAC (DSTA4637A) substantially reduced the bacterial load in the heart, kidney, and bones.[2]
Experimental Protocols
While detailed, step-by-step protocols are proprietary and not fully disclosed in the available literature, the following outlines the methodologies used in key experiments.
Quantification of Dmdna31 and Conjugates
A hybrid binding liquid chromatography-mass spectrometry (LC-MS/MS) assay was utilized to determine the plasma concentrations of antibody-conjugated dmDNA31.[2]
Experimental Workflow for ac-dmDNA31 Quantification
The lower limit of quantification (LLOQ) for this assay in mouse plasma was 0.244 nM.[2] For unconjugated Dmdna31 in human plasma, the LLOQ was 0.185 ng/mL.[5][6]
In Vivo Efficacy Studies
The efficacy of Dmdna31-containing AACs was evaluated in mouse models of systemic S. aureus infection.[2]
General Protocol for In Vivo Efficacy Study
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Infection: Mice are infected with a clinical isolate of S. aureus.
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Treatment: A single intravenous dose of the AAC is administered.
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Bacterial Load Assessment: At various time points post-treatment, animals are euthanized, and organs (e.g., heart, kidneys, bones) are harvested.
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Quantification: Organs are homogenized, and the number of colony-forming units (CFU) is determined by plating serial dilutions on appropriate agar plates.
Conclusion
Dmdna31 is a potent rifamycin-class antibiotic with a clear mechanism of action. Its utility as a payload in antibody-antibiotic conjugates represents a promising advancement in the fight against difficult-to-treat bacterial infections. The targeted delivery of Dmdna31 via an AAC minimizes systemic toxicity while concentrating the antibiotic at the site of infection, leading to effective bacterial clearance. Further clinical development of Dmdna31-based AACs is supported by the favorable safety and pharmacokinetic profiles observed in preclinical and early-phase clinical studies.
References
- 1. dmDNA31 Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti- Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
